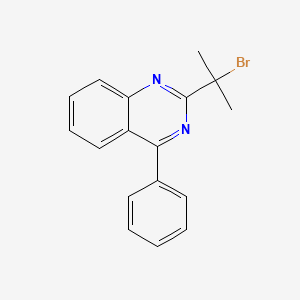
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is an organic compound with the molecular formula C16H13BrN2. This compound is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- typically involves the bromination of a suitable precursor. One common method is the photochemical benzylic bromination using a bromine generator in continuous flow mode. This method employs a NaBrO3/HBr bromine generator and 405 nm LEDs to achieve high efficiency and mass utilization . The reaction conditions are optimized to ensure complete conversion in short residence times.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same photochemical bromination process. The continuous flow mode allows for uniform irradiation and efficient mass transfer, making it suitable for large-scale applications. The use of N-bromosuccinimide (NBS) as a bromine source is also common due to its safe and convenient handling .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include substituted quinazolines, alkenes, and various oxidized or reduced derivatives.
Scientific Research Applications
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include nucleophilic substitution and elimination reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(1-methylethyl)benzene: Similar in structure but lacks the quinazoline ring.
2-Bromo-4-phenylquinazoline: Similar but with different substitution patterns.
1-Bromo-2-isopropylbenzene: Another structural analog with different functional groups
Uniqueness
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenyl group in the quinazoline framework makes it a versatile intermediate in various synthetic and research applications.
Properties
CAS No. |
88629-09-8 |
|---|---|
Molecular Formula |
C17H15BrN2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(2-bromopropan-2-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C17H15BrN2/c1-17(2,18)16-19-14-11-7-6-10-13(14)15(20-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
XOZBUQDLQRRUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















